Dimesitylborinic acid

Overview

Description

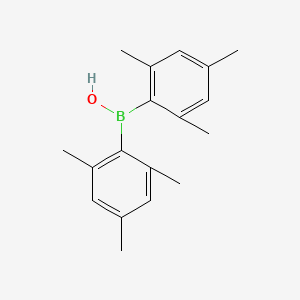

Dimesitylborinic acid is a chemical compound with the linear formula [(CH3)3C6H2]2BOH . It has a molecular weight of 266.19 .

Molecular Structure Analysis

The molecular structure of Dimesitylborinic acid is represented by the formula [(CH3)3C6H2]2BOH . This indicates that the molecule consists of two mesityl groups (1,3,5-trimethylbenzene) attached to a boron atom, which is also attached to a hydroxyl group.

Physical And Chemical Properties Analysis

Dimesitylborinic acid is a solid substance . It has a melting point range of 144 - 146 °C . The molecular weight of Dimesitylborinic acid is 266.19 g/mol .

Scientific Research Applications

Sensing Applications

Dimesitylborinic acid is widely used in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems. The compound can be employed at the interface of the sensing material or within the bulk sample, providing versatility in detection methodologies .

Biological Labelling

The boronic acid moiety of Dimesitylborinic acid facilitates the labelling of biological molecules. This is particularly useful in the study of cellular processes and protein interactions, where the labelled compounds can be tracked and quantified .

Protein Manipulation and Modification

Researchers utilize Dimesitylborinic acid for protein manipulation and modification. The compound’s interaction with proteins can lead to changes in protein function or stability, which is beneficial for understanding protein dynamics and for developing therapeutic interventions .

Separation Technologies

In the field of separation science, Dimesitylborinic acid is used to modify surfaces or create functionalized materials that can selectively bind to specific molecules, such as sugars or other diol-containing compounds. This application is significant in chromatography and electrophoresis .

Development of Therapeutics

The unique properties of Dimesitylborinic acid are being explored for the development of new therapeutics. Its ability to interact with various biological molecules makes it a candidate for drug design, especially in targeting diseases that involve glycosylated proteins or enzymes .

Analytical Methods

Dimesitylborinic acid is a building block for microparticles and polymers used in analytical methods. These materials can be engineered to have specific interactions with analytes, leading to advancements in the sensitivity and specificity of analytical techniques .

Controlled Release Systems

The compound’s boronic acid group is instrumental in creating polymers for controlled release systems. This has potential applications in the delivery of insulin and other drugs that require precise dosing over time .

Carbohydrate Chemistry and Glycobiology

Lastly, Dimesitylborinic acid plays a crucial role in carbohydrate chemistry and glycobiology. It is used for the analysis, separation, protection, and activation of carbohydrates, which is essential for understanding complex biological systems and for the synthesis of carbohydrate-based drugs .

Safety And Hazards

properties

IUPAC Name |

bis(2,4,6-trimethylphenyl)borinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23BO/c1-11-7-13(3)17(14(4)8-11)19(20)18-15(5)9-12(2)10-16(18)6/h7-10,20H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYVTANMHIUXBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408354 | |

| Record name | Dimesitylborinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimesitylborinic acid | |

CAS RN |

20631-84-9 | |

| Record name | Dimesitylborinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B1588354.png)

![4-acetylbenzo[d]oxazol-2(3H)-one](/img/structure/B1588355.png)